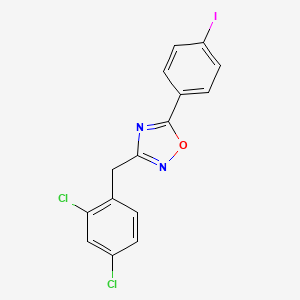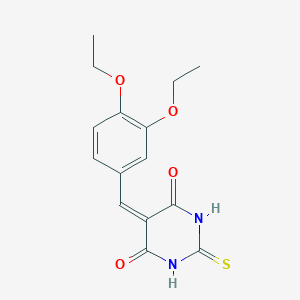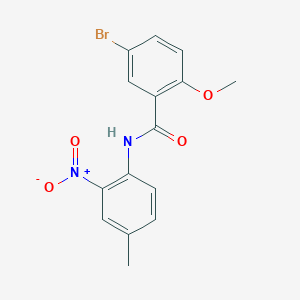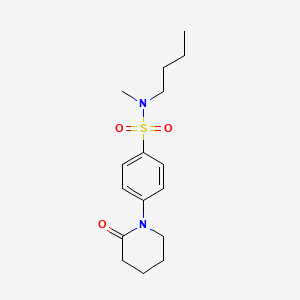
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole (DIBO) is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It belongs to the class of oxadiazole derivatives, which have been studied extensively for their biological activities.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific enzymes and proteins in the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole binds to the integrase enzyme and inhibits its activity, thereby preventing the integration of viral DNA into the host genome. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. The exact mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells is not yet fully understood.
Biochemical and Physiological Effects:
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects on the target cells. In the case of HIV-1, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the viral replication and reduces the viral load in infected cells. In cancer cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole induces apoptosis and inhibits the cell proliferation. In bacterial cells, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole inhibits the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has been extensively studied for its biological activities and has a well-established mechanism of action. However, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole also has some limitations. It is highly reactive and can be toxic to cells at high concentrations. Its solubility in water is limited, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole. One potential application is in the development of new antiviral drugs that target the integrase enzyme. Another potential application is in the development of new anticancer drugs that induce apoptosis in cancer cells. Further studies are also needed to elucidate the mechanism of action of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole in bacterial cells and to explore its potential as an antimicrobial agent.
Synthesis Methods
The synthesis of 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dichlorobenzyl chloride with 4-iodophenyl hydrazine to form the corresponding hydrazide. This is then treated with acetic anhydride and sodium acetate to afford the oxadiazole ring. The final product is obtained by purification through recrystallization.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antiviral, anticancer, and antimicrobial activities. In particular, 3-(2,4-dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole has been found to inhibit the replication of HIV-1 and other retroviruses by targeting the viral integrase enzyme. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-5-(4-iodophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2IN2O/c16-11-4-1-10(13(17)8-11)7-14-19-15(21-20-14)9-2-5-12(18)6-3-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBNGSRPUXVMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorobenzyl)-5-(4-iodophenyl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4989572.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![3-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B4989622.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4989626.png)